N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide
Overview
Description
N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide is a synthetic compound that belongs to the class of benzodiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a benzodiazole core linked to a furan-2-carboxamide moiety through a propyl chain, with a prop-2-yn-1-yl substituent on the benzodiazole ring.
Preparation Methods
The synthesis of N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the prop-2-yn-1-yl group. The final step involves coupling the benzodiazole derivative with furan-2-carboxylic acid under appropriate reaction conditions to form the desired carboxamide.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole or furan rings are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide can be compared with other benzodiazole derivatives and furan-containing compounds. Similar compounds include:
Benzodiazole derivatives: These compounds share the benzodiazole core and may exhibit similar biological activities. Examples include 1H-benzimidazole and 2-phenylbenzimidazole.
Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and furan-2-ylmethanol, can be compared based on their chemical reactivity and applications.
Properties
IUPAC Name |
N-[3-(1-prop-2-ynylbenzimidazol-2-yl)propyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-12-21-15-8-4-3-7-14(15)20-17(21)10-5-11-19-18(22)16-9-6-13-23-16/h1,3-4,6-9,13H,5,10-12H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAKIDJZYCKVHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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